2-Hydroxymethyl-benzoic acid tert-butyl ester
Overview
Description
2-Hydroxymethyl-benzoic acid tert-butyl ester is an organic compound that belongs to the class of benzoic acid esters. This compound is characterized by the presence of a hydroxymethyl group attached to the benzene ring and a tert-butyl ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-benzoic acid tert-butyl ester typically involves the esterification of 2-Hydroxymethyl-benzoic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters can be achieved through the reaction of benzyl cyanides with tert-butyl hydroperoxide. This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot under metal-free conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxymethyl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: 2-Carboxybenzoic acid tert-butyl ester.
Reduction: 2-Hydroxymethyl-benzoic acid tert-butyl alcohol.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
Scientific Research Applications
2-Hydroxymethyl-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in drug development and formulation.
Industry: Applied in the production of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-benzoic acid tert-butyl ester involves its reactivity as an ester and hydroxymethyl group. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. The hydroxymethyl group can participate in various chemical transformations, including oxidation and substitution reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxymethyl-benzoic acid methyl ester
- 2-Hydroxymethyl-benzoic acid ethyl ester
- 2-Hydroxymethyl-benzoic acid isopropyl ester
Uniqueness
2-Hydroxymethyl-benzoic acid tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the reactivity and stability of the compound. This makes it particularly useful as a protecting group in organic synthesis, as it can be selectively removed under mild conditions .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h4-7,13H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBSXHLWKSRXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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